molecular formula C14H20N2O2 B269419 3-(butyrylamino)-N-isopropylbenzamide

3-(butyrylamino)-N-isopropylbenzamide

Cat. No.: B269419
M. Wt: 248.32 g/mol
InChI Key: ASLVWJKZTXXIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Butyrylamino)-N-isopropylbenzamide is an organic compound with the molecular formula C₁₄H₂₀N₂O₂ (exact mass: 248.15 g/mol). Structurally, it consists of a benzamide backbone substituted with a butyrylamino group (–NH–CO–(CH₂)₂CH₃) at the 3-position and an isopropyl group (–N–(CH(CH₃)₂)) on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to β-adrenergic receptor antagonists (β-blockers), where the N-isopropylbenzamide moiety is a common pharmacophore . The butyryl side chain may influence lipophilicity and metabolic stability, critical for drug bioavailability.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(butanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ASLVWJKZTXXIRM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(butyrylamino)-N-isopropylbenzamide, we compare it with three analogs (Table 1) and discuss their structural, physicochemical, and functional differences.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Butyrylamino C₁₄H₂₀N₂O₂ 248.15 Lipophilic side chain
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide Bromoacetyl C₁₂H₁₅BrN₂O₂ 299.17 Electrophilic bromine for reactivity
N-Isopropylbenzamide (Parent compound) –H C₁₀H₁₃NO 163.21 Minimal substituents; reference structure
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide Chlorobenzoyl C₁₇H₁₇ClN₂O₂ 316.78 Aromatic chlorination for enhanced binding

Functional Implications of Substituents

  • Butyrylamino vs. Bromoacetyl: The butyryl group in this compound enhances lipophilicity (logP ~2.5), favoring membrane permeability. In contrast, the bromoacetyl analog introduces an electrophilic bromine atom, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins. This property is exploited in irreversible enzyme inhibitors or radiopharmaceuticals (e.g., bromine-76 for PET imaging) .
  • Chlorobenzoyl Substitution :
    The chlorobenzoyl variant (C₁₇H₁₇ClN₂O₂) incorporates a chlorine atom on the benzoyl ring, which increases molecular rigidity and enhances π-π stacking interactions with aromatic residues in receptor binding pockets. This modification is common in kinase inhibitors, where halogen bonds improve target affinity .

  • Parent Compound (N-Isopropylbenzamide) : The unsubstituted N-isopropylbenzamide serves as a baseline for SAR studies. Its simplicity allows for easy functionalization, but its lack of side chains limits bioavailability and target engagement compared to derivatives .

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